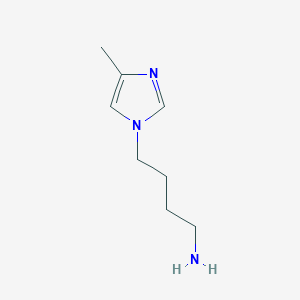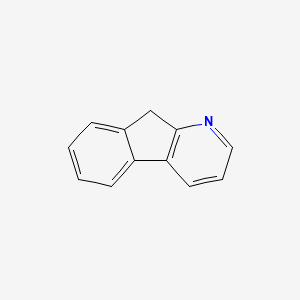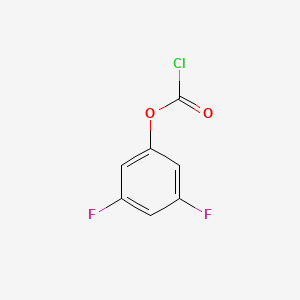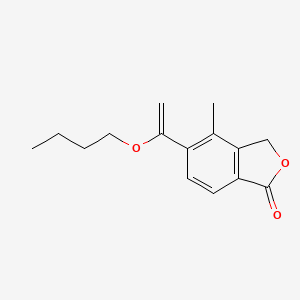
13-Azido-tridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
13-Azido-tridecanoic acid is an organic compound with the molecular formula C13H25N3O2 It is a derivative of tridecanoic acid, where an azido group (-N3) is attached to the 13th carbon atom of the tridecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-azidotridecanoic acid typically involves the introduction of the azido group into the tridecanoic acid structure. One common method is the nucleophilic substitution reaction, where a halogenated tridecanoic acid derivative (such as 13-bromotridecanoic acid) reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 13-azidotridecanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: 13-Azido-tridecanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: 13-Aminotridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
13-Azido-tridecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and as a building block in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 13-azidotridecanoic acid primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.
類似化合物との比較
Tridecanoic acid: The parent compound without the azido group.
13-Bromotridecanoic acid: A halogenated derivative used as a precursor in the synthesis of 13-azidotridecanoic acid.
13-Aminotridecanoic acid: The reduced form of 13-azidotridecanoic acid.
Uniqueness: 13-Azido-tridecanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The azido group also makes the compound a versatile intermediate in the synthesis of various nitrogen-containing compounds.
特性
CAS番号 |
141779-78-4 |
|---|---|
分子式 |
C13H25N3O2 |
分子量 |
255.36 g/mol |
IUPAC名 |
13-azidotridecanoic acid |
InChI |
InChI=1S/C13H25N3O2/c14-16-15-12-10-8-6-4-2-1-3-5-7-9-11-13(17)18/h1-12H2,(H,17,18) |
InChIキー |
QGHYXKXWBVOVGJ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCN=[N+]=[N-])CCCCCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B8703133.png)
![1,3-Propanediol, 2-[(2-amino-9H-purin-9-yl)methoxy]-](/img/structure/B8703140.png)




